N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN3O2S2 and its molecular weight is 427.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of a closely related compound, highlighting their significant anti-inflammatory activity. This suggests a potential avenue for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Another research effort synthesized indoline derivatives with functionalized aryloxadiazole amine and benzothiazole acetamide, evaluating them for anticonvulsant activities. The study underscores the promise of such compounds in treating convulsive disorders (Nath et al., 2021).
The antimicrobial potential of N-phenylacetamide derivatives containing 4-arylthiazole moieties was assessed against various bacterial strains, demonstrating promising results that could inform the design of new antibacterial agents (Lu et al., 2020).
Anticancer Activity
- Research into imidazothiadiazole analogs synthesized from N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides revealed compounds with potent cytotoxic effects against breast cancer, providing a basis for further exploration into anticancer therapies (Abu-Melha, 2021).
Optoelectronic Applications
- A study on thiazole-based polythiophenes explored their synthesis and optoelectronic properties, indicating potential use in electronic and photonic devices (Camurlu & Guven, 2015).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the derivative.
Mode of action
The mode of action of indole derivatives can vary widely, depending on their specific structure and targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of viruses .
properties
IUPAC Name |
2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S2/c22-15-5-7-16(8-6-15)23-19(26)13-29-21-24-17(12-28-21)11-20(27)25-10-9-14-3-1-2-4-18(14)25/h1-8,12H,9-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWHSTLCNYSHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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